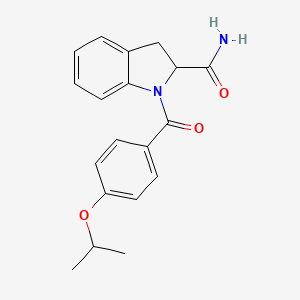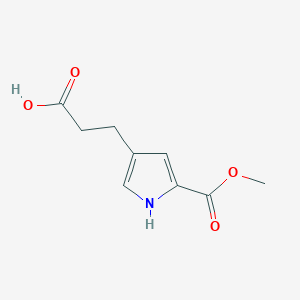
2-((4-(5-(フラン-2-イル)-1,3,4-チアジアゾール-2-イル)ピペリジン-1-イル)メチル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile is a complex organic compound that features a furan ring, a thiadiazole ring, a piperidine ring, and a benzonitrile group
科学的研究の応用
2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
作用機序
Target of Action
The compound “2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile” contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives often exhibit biological activity and can interact with various targets such as receptors or enzymes .
Mode of Action
The interaction of “2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile” with its targets could involve various types of chemical interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. The specific mode of action would depend on the nature of the target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For instance, if it interacts with a receptor involved in signal transduction, it could influence the associated signaling pathway .
Pharmacokinetics
The ADME properties of “2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile” would depend on various factors such as its solubility, stability, and the presence of functional groups that could undergo metabolic transformations. Boronic esters, for example, are known to be susceptible to hydrolysis, especially at physiological pH .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the downstream effects of these interactions .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For instance, boronic esters are known to be only marginally stable in water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-yl-1,3,4-thiadiazole Intermediate: This step involves the cyclization of a furan derivative with a thiadiazole precursor under acidic or basic conditions.
Piperidine Substitution: The intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the piperidin-1-yl derivative.
Benzonitrile Coupling: Finally, the piperidin-1-yl derivative is coupled with a benzonitrile group using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzamide: Similar structure but with a benzamide group instead of a benzonitrile group.
2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzaldehyde: Similar structure but with a benzaldehyde group instead of a benzonitrile group.
Uniqueness
The presence of the benzonitrile group in 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile imparts unique chemical properties, such as increased electron-withdrawing capability, which can influence its reactivity and interaction with biological targets.
特性
IUPAC Name |
2-[[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c20-12-15-4-1-2-5-16(15)13-23-9-7-14(8-10-23)18-21-22-19(25-18)17-6-3-11-24-17/h1-6,11,14H,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSIQDYDHBSBAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=CC=CC=C4C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,6-dichloro-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B2384633.png)


![5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B2384636.png)

![5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one](/img/new.no-structure.jpg)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2384643.png)






![2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384655.png)
